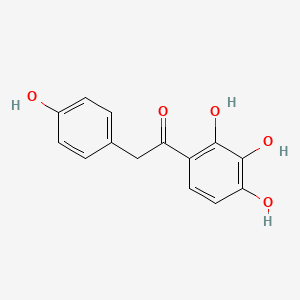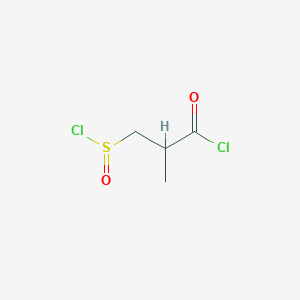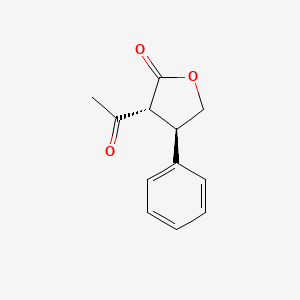![molecular formula C13H17NO4 B14454549 3-(4-Hydroxyphenyl)-5-{[(propan-2-yl)oxy]methyl}-1,3-oxazolidin-2-one CAS No. 73422-61-4](/img/structure/B14454549.png)
3-(4-Hydroxyphenyl)-5-{[(propan-2-yl)oxy]methyl}-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Hydroxyphenyl)-5-{[(propan-2-yl)oxy]methyl}-1,3-oxazolidin-2-one is a complex organic compound with a unique structure that includes a hydroxyphenyl group, an oxazolidinone ring, and an isopropyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)-5-{[(propan-2-yl)oxy]methyl}-1,3-oxazolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Hydroxyphenyl Group: This step involves the coupling of the oxazolidinone intermediate with a hydroxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Addition of the Isopropyl Ether Moiety: The final step involves the etherification of the hydroxy group with isopropyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxyphenyl)-5-{[(propan-2-yl)oxy]methyl}-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The isopropyl ether moiety can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino alcohols and related compounds.
Substitution: Various alkyl or aryl ethers.
Scientific Research Applications
3-(4-Hydroxyphenyl)-5-{[(propan-2-yl)oxy]methyl}-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxyphenyl)-5-{[(propan-2-yl)oxy]methyl}-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the oxazolidinone ring can act as a pharmacophore, interacting with enzymes and receptors. The isopropyl ether moiety may enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)-5-methyl-1,3-oxazolidin-2-one: Lacks the isopropyl ether moiety.
3-(4-Methoxyphenyl)-5-{[(propan-2-yl)oxy]methyl}-1,3-oxazolidin-2-one: Contains a methoxy group instead of a hydroxy group.
3-(4-Hydroxyphenyl)-5-{[(methyl)oxy]methyl}-1,3-oxazolidin-2-one: Has a methyl ether instead of an isopropyl ether.
Uniqueness
The presence of the hydroxyphenyl group, oxazolidinone ring, and isopropyl ether moiety in 3-(4-Hydroxyphenyl)-5-{[(propan-2-yl)oxy]methyl}-1,3-oxazolidin-2-one makes it unique compared to similar compounds
Properties
| 73422-61-4 | |
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-5-(propan-2-yloxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H17NO4/c1-9(2)17-8-12-7-14(13(16)18-12)10-3-5-11(15)6-4-10/h3-6,9,12,15H,7-8H2,1-2H3 |
InChI Key |
YGSYZQPXLNAGNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1CN(C(=O)O1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [nitroso(triphenylmethyl)amino]acetate](/img/no-structure.png)

![Bis[3-(ethoxycarbonyl)phenyl]iodanium bromide](/img/structure/B14454497.png)
![6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid](/img/structure/B14454502.png)
![1-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-thione](/img/structure/B14454512.png)


